molecular formula C10H7BrINO B1382627 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline CAS No. 1431363-47-1

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Cat. No.: B1382627
CAS No.: 1431363-47-1
M. Wt: 363.98 g/mol
InChI Key: RWDJVDXJQDCNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound, with its unique substitution pattern, holds potential for various applications in scientific research and industry.

Scientific Research Applications

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline has several applications in scientific research:

Safety and Hazards

The compound “7-Bromo-4-hydroxy-8-methylquinoline” has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions for “7-Bromo-4-hydroxy-3-iodo-8-methylquinoline” could involve further studies on its synthesis, functionalization, and biological activities. Given the versatile applications of quinoline and its derivatives in the fields of industrial and synthetic organic chemistry, as well as medicinal chemistry , there is potential for the development of new methods and synthetic approaches towards this compound and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of a quinoline derivative. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, ensuring purity, and minimizing by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 7-Bromo-4-hydroxyquinoline
  • 3-Iodo-4-hydroxyquinoline
  • 8-Methylquinoline

Comparison: 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, this compound may exhibit enhanced reactivity in substitution reactions and potentially higher biological activity due to the presence of both bromine and iodine atoms .

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-bromo-3-iodo-8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDJVDXJQDCNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C(C2=O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4-hydroxy-3-iodo-8-methylquinoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-hydroxy-3-iodo-8-methylquinoline
Reactant of Route 3
Reactant of Route 3
7-Bromo-4-hydroxy-3-iodo-8-methylquinoline
Reactant of Route 4
Reactant of Route 4
7-Bromo-4-hydroxy-3-iodo-8-methylquinoline
Reactant of Route 5
7-Bromo-4-hydroxy-3-iodo-8-methylquinoline
Reactant of Route 6
7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.